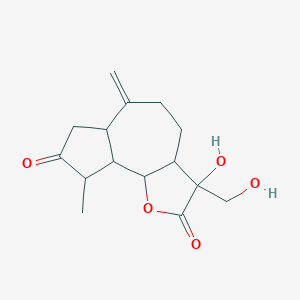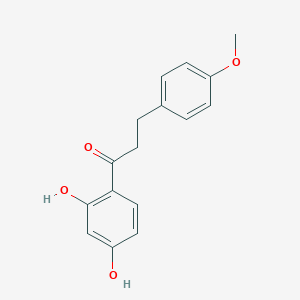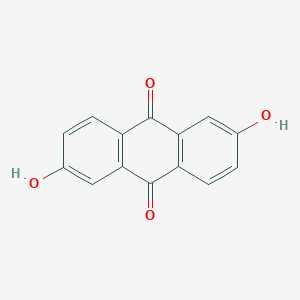
Dillenetin
Descripción general
Descripción
Dillenetin is a naturally occurring flavonoid found in various plants, including Dillenia indica, commonly known as elephant apple. This compound is known for its diverse biological activities and potential therapeutic applications. This compound is a type of flavonol, which is a subclass of flavonoids, and it exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dillenetin typically involves the extraction from plant sources, particularly from Dillenia indica. The extraction process includes the use of solvents such as methanol, ethanol, or water to isolate the compound from the plant material. The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. large-scale extraction methods involve the use of advanced chromatographic techniques and solvent extraction processes to obtain high-purity this compound. These methods ensure the efficient isolation of the compound from plant materials .
Análisis De Reacciones Químicas
Types of Reactions
Dillenetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction may yield alcohol derivatives. Substitution reactions can produce a variety of this compound derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Dillenetin is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.
Biology: The compound exhibits significant antioxidant activity, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: this compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. It also possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry: This compound is explored for its use in the development of natural antioxidants and preservatives in the food and cosmetic industries
Mecanismo De Acción
The mechanism of action of dillenetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways involved in cell survival and proliferation
Comparación Con Compuestos Similares
Dillenetin is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it exhibits unique properties that distinguish it from these compounds:
Quercetin: Both this compound and quercetin have strong antioxidant activities, but this compound may have a higher potency in certain biological assays.
Kaempferol: While kaempferol and this compound share anti-inflammatory properties, this compound has shown more pronounced anticancer effects in some studies.
Myricetin: This compound and myricetin both exhibit antioxidant and anticancer activities, but this compound’s unique structural features may contribute to its distinct biological effects
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALJYZRPGYQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186715 | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3306-29-4 | |
| Record name | Quercetin 3′,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dillenetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILLENETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 - 292 °C | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dillenetin and where is it found?
A1: this compound is a flavonol, a class of flavonoid compounds. It has been isolated from several plant species, including Dillenia indica [, , ], Eupatorium odoratum [, ], Myricaria bracteata [], Palhinhaea cernua [], Phragmanthera austroarabica [], Psychotria serpens [], Scoparia dulcis [], Tamarix aphylla [], and Tricholepis eburnea [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H12O7, and its molecular weight is 316.26 g/mol [].
Q3: What are the reported biological activities of this compound?
A3: this compound has shown potential in various biological assays. It exhibited significant free radical scavenging activity in a study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) reagent []. Furthermore, this compound displayed promising anti-xanthine oxidase activity with an IC50 value in the range of 0.56-1.44 mM [].
Q4: Has this compound shown any anticancer activity?
A4: While not extensively studied, this compound isolated from Dillenia indica fruits demonstrated promising anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines in an MTT assay []. Further research is needed to confirm these findings and investigate its mechanism of action.
Q5: What other flavonoids are commonly found alongside this compound in plants?
A5: this compound is often found alongside other flavonoids like rhamnazin, quercetin, luteolin, kaempferol and their derivatives in various plant species [, , , , , , , , , ]. The co-occurrence of these flavonoids suggests potential synergistic effects, although further research is needed.
Q6: What spectroscopic techniques are used to characterize this compound?
A7: this compound is typically characterized using a combination of spectroscopic techniques such as mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments like correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) [, , , , , ].
Q7: What are the potential applications of this compound based on its reported activities?
A10: While further research is necessary, this compound's antioxidant and anti-xanthine oxidase activities suggest potential applications in developing treatments for oxidative stress-related diseases and gout [, ]. Its anticancer activity against specific cancer cell lines warrants further investigation for potential anticancer drug development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















